N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring:
- A benzimidazole core linked to a phenyl group at the 2-position.
- A pyrrolidine ring substituted with a methylsulfonyl group at the 1-position and a carboxamide at the 2-position.
This structure combines motifs associated with bioactivity: benzimidazoles are known for antimicrobial, antiviral, and anticancer properties, while pyrrolidine sulfonamides often enhance metabolic stability and binding affinity . The methylsulfonyl group may improve solubility and electronic properties compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-27(25,26)23-12-4-7-17(23)19(24)20-14-10-8-13(9-11-14)18-21-15-5-2-3-6-16(15)22-18/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBRSXUZVFHSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, a compound with significant biological activity, has garnered attention in recent pharmacological research. This article explores its various biological activities, including its potential as an inhibitor of specific enzymes and its cytotoxic effects against cancer cell lines.
Chemical Structure and Properties
The compound's structure includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of a pyrrolidine ring and a methylsulfonyl group enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 301.35 g/mol
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit heparanase, an enzyme involved in tumor metastasis and angiogenesis. The compound demonstrated promising inhibitory activity with an IC50 value ranging from 0.23 to 0.29 µM, indicating its potential as a therapeutic agent against cancer progression .
Antitumor Activity
The compound has shown notable cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the efficacy of similar benzimidazole derivatives, compounds with structural similarities exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its effects is believed to involve the disruption of critical cellular pathways associated with cancer cell survival and proliferation. This includes modulation of apoptotic pathways and interference with cell cycle progression.
Study 1: Heparanase Inhibition
A study focused on the synthesis and evaluation of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides found that certain derivatives exhibited significant heparanase inhibitory activity. Among these, the compound of interest showed potential for oral bioavailability in murine models, suggesting a favorable pharmacokinetic profile .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the cytotoxicity of benzimidazole derivatives was assessed against human cancer cell lines (e.g., A431 and Jurkat). The results indicated that modifications to the phenyl ring significantly affected activity, with some analogs demonstrating superior potency compared to traditional chemotherapeutics .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound Type | Structural Features | Observed Activity |
|---|---|---|
| Benzimidazole Derivatives | Presence of methylsulfonyl group | High heparanase inhibition |
| Pyrrolidine Analogues | Variations in phenyl substitutions | Enhanced cytotoxicity |
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis and Structural Insights
The compound can be synthesized through various methods, often involving the formation of C–N bonds with aromatic aldehydes and o-phenylenediamine derivatives. For instance, a recent study described a versatile method for synthesizing related benzimidazole derivatives that may provide insights into the structural modifications necessary for enhancing biological activity .
1.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide. The incorporation of the benzimidazole moiety is significant as it has been associated with various biological activities, including anticancer and antimicrobial properties. SAR studies indicate that modifications to the pyrrolidine ring can lead to enhanced potency against specific cancer cell lines .
Anticancer Applications
2.1 Antitumor Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For example, derivatives of benzimidazole have shown promising cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves apoptosis induction in cancer cells .
2.2 Case Studies
A study focusing on a series of benzimidazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. The research utilized quantitative structure–activity relationship (QSAR) models to predict the effectiveness of these compounds based on their structural features .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 5.4 | Apoptosis |
| Compound B | MCF-7 | 3.8 | Cell Cycle Arrest |
| Compound C | HeLa | 6.0 | Necrosis |
Antimicrobial Activity
3.1 Antibacterial and Antitubercular Properties
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Studies have shown that certain derivatives possess significant inhibitory effects on bacterial growth, making them candidates for further development as antimicrobial agents .
3.2 In Vivo Studies
In vivo studies have confirmed the efficacy of some benzimidazole derivatives in mouse models infected with Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against drug-resistant strains .
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | In Vivo Efficacy |
|---|---|---|---|
| Compound D | Mycobacterium tuberculosis | 0.5 µg/mL | Effective |
| Compound E | Staphylococcus aureus | 1 µg/mL | Moderate |
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrrolidine-Based Analogues with Benzimidazole Moieties
Key analogues from and include:
Key Observations :
- Sulfonyl vs. Carbonyl Groups : The target’s methylsulfonyl group provides stronger electron-withdrawing effects and higher polarity compared to the ketone or alkyl chains in 5cb, 5cd, and 5cp. This may influence pharmacokinetics (e.g., solubility, membrane permeability).
- Synthetic Routes : Analogues in and use alkylation/acylation (Procedure B), whereas employs copper-catalyzed coupling for sulfonamide derivatives. The target’s synthesis likely follows a nucleophilic substitution pathway similar to .
Functional Group Variations and Bioactivity
Sulfonyl Derivatives
- N-Sulfonylamidines (): Compounds like N-(1H-benzo[d]imidazol-2-yl)-N'-(methylsulfonyl)-2-phenylacetimidamide share the methylsulfonyl group but differ in the acetimidamide backbone.
- Target Compound : The pyrrolidine-2-carboxamide linkage may enhance binding to enzymatic pockets (e.g., proteases or kinases) compared to the linear amidines in .
Carboxamide Analogues
- 5ck (): Features an isoindoline-dione substituent. Despite structural bulk, it retains the carboxamide group, critical for hydrogen bonding in biological targets .
- Compounds: Derivatives like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-oxobutanamide are precursors for pyridine and chromenopyridine drugs, highlighting the carboxamide’s versatility in scaffold diversification .
Pharmacological Potential
While direct activity data for the target compound is unavailable, inferences can be drawn from analogues:
- Antiviral Activity : Compounds in were evaluated for antiviral activity, with pyrrolidine-benzimidazole hybrids showing promise. The target’s sulfonyl group may enhance stability against metabolic degradation .
- Antimicrobial Activity: notes chalcone-benzimidazole hybrids with antimicrobial properties. The target’s polar sulfonyl group could improve water solubility, aiding in bacterial membrane penetration .
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP values estimated using Molinspiration software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
